2-Dodecyl-1,3-phenylene diisocyanate
Description
Contextualization of Phenylene Diisocyanates in Polyurethane and Polyurea Chemistry
Phenylene diisocyanates, isomers of which include 1,3-phenylene diisocyanate, are fundamental building blocks in the synthesis of polyurethanes and polyureas. These polymers are formed through the reaction of diisocyanates with polyols and polyamines, respectively. The aromatic nature of the phenylene ring contributes to the rigidity and thermal stability of the polymer backbone. Aromatic diisocyanates are generally more reactive than their aliphatic counterparts, which can be an advantage in terms of reaction rates. aidic.it The structure of the diisocyanate, including the orientation of the isocyanate groups, plays a crucial role in determining the morphology and, consequently, the mechanical properties of the resulting polymer.
Polyurethanes are a versatile class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. americanchemistry.com Polyureas, formed from the rapid reaction of diisocyanates with diamines, are known for their exceptional strength, durability, and chemical resistance, making them suitable for demanding applications such as protective coatings.
Overview of Aliphatic Chain Substitution on Aromatic Diisocyanate Frameworks
The incorporation of aliphatic chains as substituents on an aromatic diisocyanate framework is a strategic approach to modify the properties of the resulting polymers. Long alkyl chains, such as the dodecyl group in 2-Dodecyl-1,3-phenylene diisocyanate, can introduce several key effects. These chains can act as internal plasticizers, increasing the flexibility and reducing the brittleness of the polymer. They can also influence the intermolecular interactions, potentially disrupting the packing of the polymer chains and affecting the degree of phase separation in segmented polyurethanes and polyureas.
This modification can lead to enhanced solubility in organic solvents and improved processability of the resulting polymers. Furthermore, the hydrophobic nature of long alkyl chains can enhance the water resistance of the final material. The "brush-like" structure formed by these long chains on the polymer backbone can create a nonpolar layer, significantly weakening the interaction with water molecules. mdpi.com
Research Significance of this compound in Advanced Polymer Systems
While extensive research specifically detailing the applications of this compound is not widely available in public literature, its chemical structure suggests significant potential in the development of advanced polymer systems. The unique combination of a rigid aromatic core and a long, flexible aliphatic side chain could lead to polymers with a novel balance of properties.
The presence of the dodecyl group is anticipated to enhance properties such as hydrophobicity, making polymers derived from it potentially useful for coatings and sealants with improved moisture barrier properties. The internal plasticization effect could lead to the development of tougher, more impact-resistant elastomers. In the realm of polymer blends and composites, the alkyl side chain could improve compatibility with nonpolar components.
Further research into this monomer could explore its use in creating thermoplastic polyurethanes with lower processing temperatures, or in polyureas with enhanced flexibility and crack resistance. The specific placement of the dodecyl group at the 2-position on the 1,3-phenylene diisocyanate ring will also have a distinct influence on the stereochemistry of the polymer chain, which could be a subject of academic investigation into structure-property relationships in polyurethanes and polyureas.
Chemical and Physical Properties of this compound
Below is a table summarizing some of the known properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 93859-03-1 |
| Molecular Formula | C₂₀H₂₈N₂O₂ |
| Molecular Weight | 328.45 g/mol |
| Boiling Point | 433.8 °C at 760 mmHg |
| Flash Point | 179.1 °C |
Structure
3D Structure
Properties
CAS No. |
93859-03-1 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-dodecyl-1,3-diisocyanatobenzene |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-19(21-16-23)14-12-15-20(18)22-17-24/h12,14-15H,2-11,13H2,1H3 |
InChI Key |
HOFCVMOJMJPJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC=C1N=C=O)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dodecyl 1,3 Phenylene Diisocyanate
Precursor Synthesis and Functionalization for Dodecyl-Substituted Aromatic Amines
The primary precursor for 2-dodecyl-1,3-phenylene diisocyanate is 2-dodecyl-1,3-diaminobenzene. The synthesis of this intermediate requires the strategic introduction of a long-chain alkyl group onto an aromatic diamine or a precursor thereof. A common and effective strategy involves the Friedel-Crafts alkylation of a suitable aromatic substrate, followed by the reduction of nitro groups to amines.
A plausible synthetic pathway begins with 1,3-dinitrobenzene. The two nitro groups are strongly deactivating and act as meta-directors, which facilitates the introduction of the alkyl substituent at the C-2 position. The alkylation is typically performed using a dodecyl halide (e.g., 1-chlorododecane (B51209) or 1-bromododecane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Following the successful alkylation to produce 1,3-dinitro-2-dodecylbenzene, the next critical step is the reduction of the two nitro groups to form the corresponding diamine. This transformation can be achieved through various established methods. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. uomustansiriyah.edu.iq Alternatively, metal-acid reduction systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are also widely used for this purpose. youtube.com The resulting 2-dodecyl-1,3-diaminobenzene serves as the direct precursor for the subsequent isocyanate formation step.
Table 1: Proposed Synthesis Pathway for 2-Dodecyl-1,3-diaminobenzene
| Step | Reaction | Key Reagents & Catalysts | Typical Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | 1,3-Dinitrobenzene, 1-Dodecyl Halide, Aluminum Chloride (AlCl₃) | Inert solvent (e.g., CS₂); Moderate temperature | 1,3-Dinitro-2-dodecylbenzene |
| 2 | Nitro Group Reduction | H₂/Pd/C or Fe/HCl | Pressurized H₂ for catalytic hydrogenation; Reflux for metal/acid reduction | 2-Dodecyl-1,3-diaminobenzene |
Isocyanate Formation Pathways: Phosgenation and Non-Phosgenation Approaches for Aromatic Diisocyanates
The conversion of aromatic diamines to diisocyanates is a pivotal step in polyurethane chemistry. This can be accomplished through traditional phosgenation methods or via several alternative non-phosgenation routes designed to avoid the use of highly toxic phosgene (B1210022) gas.
Phosgenation Approaches Phosgenation is the most established industrial method for producing isocyanates. google.com The reaction involves treating the diamine precursor, in this case, 2-dodecyl-1,3-diaminobenzene, with phosgene (COCl₂). The process generally occurs in two stages: the initial reaction at low temperatures forms carbamoyl (B1232498) chloride and amine hydrochloride intermediates. google.com Subsequent heating in the presence of excess phosgene converts these intermediates into the final diisocyanate, with hydrogen chloride (HCl) as a byproduct. google.comnih.gov
This process can be carried out in two primary ways:
Liquid-Phase Phosgenation: The diamine is dissolved or suspended in an inert solvent, such as o-dichlorobenzene or toluene, and reacts with a solution of phosgene. nih.govnih.gov This method is highly versatile but requires significant solvent handling and recovery.
Gas-Phase Phosgenation: The diamine and phosgene are vaporized and reacted at high temperatures (e.g., >300 °C). nih.govgoogle.com This approach can offer higher selectivity and reduced solvent usage, making it advantageous for large-scale production. google.com
Table 2: Comparison of Phosgenation Methods for Aromatic Diisocyanates
| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |
|---|---|---|
| Reaction Medium | Inert solvent (e.g., o-dichlorobenzene) | Gas phase, often with an inert carrier gas |
| Temperature | Typically 0°C to 150°C google.com | High temperatures (>300°C) nih.govgoogle.com |
| Advantages | Well-established, suitable for various amines | Higher selectivity, lower solvent use, lower phosgene inventory google.com |
| Disadvantages | Large solvent volumes, potential for byproducts | Requires thermally stable amines that can be vaporized google.com |
Non-Phosgenation Approaches Growing safety and environmental concerns have driven research into phosgene-free synthetic routes for isocyanates. ebrary.netcore.ac.uk These methods typically involve the thermal decomposition of a carbamate (B1207046) intermediate. nih.gov
Dimethyl Carbonate (DMC) Method: The diamine reacts with dimethyl carbonate to produce the corresponding dicarbamate. This intermediate is then heated to induce thermolysis, yielding the diisocyanate and recyclable methanol. ebrary.net This route offers a greener alternative with yields reported to be around 90% for compounds like Toluene Diisocyanate (TDI). ebrary.net
Urea Method: This process uses urea, alcohol, and the amine as raw materials to synthesize a carbamate, which is subsequently decomposed to the isocyanate. The byproducts, ammonia (B1221849) and alcohol, can be recycled, making it an environmentally friendly process. nih.gov
Curtius Rearrangement: This pathway involves the conversion of a carboxylic acid to an acyl azide (B81097), which upon heating, rearranges to form the isocyanate with the loss of nitrogen gas. google.comebrary.net While considered a clean reaction, safety concerns related to the handling of azide intermediates have limited its large-scale industrial application. google.com
Carbonylation Reactions: Methods such as oxidative carbonylation of amines or reductive carbonylation of nitro compounds using carbon monoxide (CO) as a carbonyl source have also been explored as potential non-phosgene pathways. nih.govcore.ac.ukrsc.org
Strategies for Isolation and Purity Enhancement of Substituted Diisocyanate Intermediates
The final stage in the synthesis of this compound is the isolation and purification of the product from the crude reaction mixture. The purity of the diisocyanate is critical for its subsequent use in polymerization reactions. The crude product typically contains unreacted starting materials, solvents, catalysts, and byproducts such as ureas and carbamates formed from side reactions.
The primary purification techniques employed are:
Distillation: Due to the high boiling point of substituted aromatic diisocyanates, purification is typically carried out via vacuum distillation. justia.com Techniques like falling film or wiped film evaporation are often used to minimize the thermal stress on the product, thereby preventing degradation and the formation of polymeric residues. google.com This process effectively separates the diisocyanate from lower-boiling solvents and higher-boiling polymeric impurities. justia.com
Fractional Crystallization: For achieving very high purity or separating isomers, fractional crystallization is a powerful technique. google.com The crude diisocyanate is dissolved in a suitable solvent, and the solution is cooled to induce the crystallization of the desired product, leaving impurities behind in the mother liquor. The process can be repeated in multiple stages to achieve the target purity level. google.com
Solvent Extraction: In some cases, solvent extraction techniques can be used to remove specific impurities from the product stream before final distillation or crystallization. google.com
Table 3: Common Purification Techniques for Diisocyanates
| Technique | Principle | Application | Key Advantages |
|---|---|---|---|
| Vacuum Distillation / Thin-Film Evaporation | Separation based on differences in boiling points under reduced pressure. | Primary method for removing solvents and separating from non-volatile residues. justia.comgoogle.com | Minimizes thermal degradation of the product. google.com |
| Fractional Crystallization | Separation based on differences in solubility at varying temperatures. | High-purity applications and isomer separation. google.com | Can achieve very high purity levels (>99.5%). |
| Solvent Washing/Extraction | Selective removal of impurities by partitioning between immiscible liquid phases. | Pre-purification step to remove specific byproducts or unreacted starting materials. google.com | Targets specific impurities that may be difficult to remove by distillation. |
Mechanistic and Kinetic Investigations of 2 Dodecyl 1,3 Phenylene Diisocyanate Reactivity
Fundamental Reaction Kinetics of Isocyanate Groups with Nucleophiles
The reactivity of isocyanates, such as 2-dodecyl-1,3-phenylene diisocyanate, is fundamentally governed by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This carbon atom is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, water, and thiols. The general mechanism involves a nucleophilic addition to the carbon-nitrogen double bond, followed by a proton transfer to the nitrogen atom. nih.gov The rate of these reactions is influenced by several factors, including the electronic and steric properties of both the isocyanate and the nucleophile.
Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. pcimag.com However, the presence of electron-donating or electron-withdrawing substituents on the aromatic ring can further modify this reactivity. nih.gov Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov
The reactivity of nucleophiles with isocyanates typically follows the order: primary amines > secondary amines > primary alcohols > water > phenols > thiols. This order is primarily dictated by the nucleophilicity and basicity of the attacking species. researchgate.net For instance, the reaction between an isocyanate and an alcohol to form a urethane (B1682113) is generally slower than the reaction with an amine to form a urea. pcimag.com
| Nucleophile | Product | Relative Reaction Rate |
| Primary Amine | Urea | Very Fast |
| Secondary Amine | Urea | Fast |
| Primary Alcohol | Urethane | Moderate |
| Water | Unstable Carbamidic Acid -> Amine + CO2 | Slow |
| Phenol | Urethane | Slow |
| Thiol | Thiocarbamate | Very Slow |
The kinetics of these reactions can be complex and are often influenced by the reaction conditions, such as solvent polarity and temperature. In many cases, the reaction is second-order, being first-order in both isocyanate and nucleophile concentration.
Elucidation of Reaction Mechanisms in the Presence of Dodecyl Substitution
The presence of a dodecyl group on the aromatic ring of 1,3-phenylene diisocyanate introduces specific steric and electronic effects that influence the reaction mechanism and kinetics. The long alkyl chain of the dodecyl group is an electron-donating group, which tends to decrease the electrophilicity of the isocyanate carbon atoms, thereby reducing their intrinsic reactivity compared to unsubstituted aromatic isocyanates. nih.gov
Furthermore, the bulky nature of the dodecyl group can introduce steric hindrance, particularly at the adjacent isocyanate group (in the ortho position). This steric hindrance can make it more difficult for nucleophiles to approach and attack the isocyanate carbon, leading to a further reduction in the reaction rate. The two isocyanate groups in this compound will exhibit different reactivities due to the asymmetric substitution. The isocyanate group in the 3-position is less sterically hindered than the one in the 1-position (adjacent to the dodecyl group) and is therefore expected to be more reactive.
The reaction with a diol, for instance, would likely proceed in a stepwise manner, with the more reactive isocyanate group reacting first, followed by the reaction of the less reactive, sterically hindered isocyanate group. This difference in reactivity can be exploited to control the structure of the resulting polymer.
| Isocyanate Group Position | Expected Relative Reactivity | Influencing Factors |
| 3-position (meta) | Higher | Less steric hindrance from the dodecyl group. |
| 1-position (ortho) | Lower | Significant steric hindrance from the adjacent dodecyl group. |
Catalytic Systems for Controlling Isocyanate Reaction Pathways in Dodecyl-Substituted Aromatic Diisocyanates
Catalysts are often employed to control the rate and selectivity of isocyanate reactions, which is particularly important for sterically hindered molecules like this compound. Catalysts can help to overcome the reduced reactivity caused by the electron-donating and sterically hindering dodecyl group.
Common catalysts for isocyanate reactions include tertiary amines and organometallic compounds, such as dibutyltin dilaurate. pcimag.comwernerblank.com Tertiary amines are thought to function by forming a complex with the isocyanate, making it more susceptible to nucleophilic attack. Organotin compounds are generally more active and are believed to work by activating both the isocyanate and the hydroxyl group (in the case of urethane formation). wernerblank.com
The choice of catalyst can significantly influence the reaction pathway. For instance, some catalysts may preferentially promote the reaction of isocyanates with alcohols over their reaction with water, which is crucial in applications where moisture is present to avoid the formation of bubbles from carbon dioxide evolution. wernerblank.com Zirconium chelates, for example, have been investigated as selective catalysts for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com
More recent developments in catalysis include the use of guanidine derivatives and phosphonic acid derivatives, which have shown catalytic activity for the reaction between poorly reactive diisocyanates and diols. tandfonline.com The efficiency of guanidine-based catalysts appears to be related to their nucleophilicity, while that of phosphonic acid derivatives is linked to their acidity. tandfonline.com
| Catalyst Type | General Mechanism of Action | Notes |
| Tertiary Amines | Forms a reactive complex with the isocyanate. | Common for aromatic isocyanates. |
| Organotin Compounds | Activates both the isocyanate and the hydroxyl group. wernerblank.com | Highly active but can also catalyze side reactions. |
| Zirconium Chelates | Activates the hydroxyl group via an insertion mechanism. wernerblank.com | Can be selective for the isocyanate-hydroxyl reaction. |
| Guanidine Derivatives | Nucleophilic catalysis. tandfonline.com | Activity related to nucleophilicity. |
| Phosphonic Acid Derivatives | Acidic catalysis. tandfonline.com | Activity related to acidity. |
Analysis of Competitive Reactions and Side Product Formation during Isocyanate Derivatization
During the derivatization of isocyanates, several competitive reactions can occur, leading to the formation of side products. These side reactions can affect the properties of the final product and are important to control.
One of the most common side reactions is the reaction of isocyanates with water. pcimag.com This reaction initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. researchgate.net The newly formed amine can then react with another isocyanate group to form a urea linkage. researchgate.net The formation of carbon dioxide can lead to foaming, which may be undesirable in certain applications. pcimag.com
Another set of side reactions involves the reaction of the primary urethane or urea products with excess isocyanate. Urethanes can react with isocyanates to form allophanates, and ureas can react to form biurets. These reactions are typically reversible and are favored at higher temperatures.
Trimerization of isocyanates to form isocyanurates is another possible side reaction, which is often catalyzed by specific catalysts and favored at high temperatures. Isocyanurates are thermally stable, cross-linked structures that can increase the rigidity and thermal stability of the resulting material.
The presence of the dodecyl group in this compound can influence the extent of these side reactions. The steric hindrance and electronic effects of the dodecyl group may slow down not only the main reaction but also the formation of these side products.
| Side Reaction | Reactants | Product | Conditions Favoring Formation |
| Hydrolysis | Isocyanate + Water | Amine + Carbon Dioxide -> Urea | Presence of moisture. |
| Allophanate Formation | Urethane + Isocyanate | Allophanate | High temperatures, excess isocyanate. |
| Biuret Formation | Urea + Isocyanate | Biuret | High temperatures, excess isocyanate. |
| Trimerization | 3 x Isocyanate | Isocyanurate | High temperatures, specific catalysts. |
Advanced Structural Characterization of Polymers Derived from 2 Dodecyl 1,3 Phenylene Diisocyanate
Spectroscopic Analysis of Polymer Chain Composition and Connectivity (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of polymers derived from 2-dodecyl-1,3-phenylene diisocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of these polyurethanes. nih.govresearchgate.netdtic.milresearchgate.net In ¹H NMR, characteristic peaks corresponding to the protons of the aromatic ring, the urethane (B1682113) linkages (-NH-COO-), the dodecyl side chain, and the soft segment (e.g., polyether or polyester (B1180765) polyol) can be identified and integrated to confirm the copolymer composition. For instance, the protons of the methylene (B1212753) group adjacent to the aromatic ring and the terminal methyl group of the dodecyl chain would appear at distinct chemical shifts. ¹³C NMR provides complementary information, with specific resonances for the carbonyl carbon of the urethane group, the aromatic carbons, and the various carbons of the dodecyl side chain and the soft segment. dtic.mil Two-dimensional NMR techniques, such as HETCOR, can be employed to establish the connectivity between different polymer segments. polymersynergies.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the formation of urethane linkages and for studying hydrogen bonding within the polymer matrix. spectroscopyonline.com The appearance of a strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the urethane carbonyl (C=O) stretching vibration. acs.org The N-H stretching vibration, typically observed between 3200 and 3500 cm⁻¹, provides insights into the extent of hydrogen bonding. A shift of the N-H and C=O bands to lower wavenumbers indicates the presence of hydrogen-bonded groups. nih.gov The presence of the long dodecyl chain can be confirmed by the characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. researchgate.net
| Spectroscopic Technique | Key Structural Information Obtained | Typical Wavenumber/Chemical Shift Ranges |
| ¹H NMR | Confirmation of monomer incorporation, copolymer composition, end-group analysis. | Aromatic protons: 6.5-8.0 ppm; Urethane N-H: ~5.0-9.0 ppm; Dodecyl chain: 0.8-2.5 ppm. |
| ¹³C NMR | Detailed carbon framework, urethane carbonyl identification, isomer differentiation. | Urethane C=O: 152-156 ppm; Aromatic carbons: 110-140 ppm; Dodecyl carbons: 14-35 ppm. |
| Infrared (IR) Spectroscopy | Urethane linkage formation, hydrogen bonding analysis, functional group identification. | N-H stretch: 3200-3500 cm⁻¹; C-H stretch (alkyl): 2850-2960 cm⁻¹; C=O stretch: 1700-1730 cm⁻¹. |
Investigation of Macromolecular Architecture and Molecular Weight Distribution (e.g., Gel Permeation Chromatography, Mass Spectrometry)
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polyurethanes. researchgate.netmdpi.com These parameters provide information about the average polymer chain length and the breadth of the molecular weight distribution. A narrow PDI is often desirable for predictable material properties. The presence of the bulky dodecyl side chain may affect the hydrodynamic volume of the polymer in solution, which needs to be considered when using universal calibration methods.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry can provide detailed information about the molecular weight of oligomers and polymers, end-group analysis, and the identification of byproducts. nih.govresearchgate.net MS can be particularly useful for characterizing the prepolymer stage in a two-step polyurethane synthesis and for confirming the chemical structure of the repeating units. nih.gov
| Parameter | Technique | Significance |
| Number-Average Molecular Weight (Mn) | GPC, NMR, MS | Relates to the colligative properties and end-group concentration. |
| Weight-Average Molecular Weight (Mw) | GPC, Light Scattering | Influences bulk properties like melt viscosity and toughness. |
| Polydispersity Index (PDI) | GPC | Describes the breadth of the molecular weight distribution. |
Microstructural Morphology of Hard and Soft Segments in Multi-component Systems
In segmented polyurethanes, the thermodynamic incompatibility between the rigid "hard" segments (formed by the diisocyanate and chain extender) and the flexible "soft" segments (derived from the polyol) leads to microphase separation. researchgate.netmdpi.com The dodecyl side chain is expected to influence this morphology.
Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can be used to visualize the phase-separated morphology on the nanometer scale. mdpi.com These methods can reveal the size, shape, and distribution of the hard and soft domains. The bulky dodecyl group may disrupt the packing of the hard segments, potentially leading to smaller or less-ordered hard domains. researchgate.net
Phase Separation Phenomena in Segmented Copolymers Containing Dodecyl-Substituted Isocyanate Units
The extent of phase separation between the hard and soft segments significantly impacts the mechanical properties of the polyurethane. The presence of the long, non-polar dodecyl side chain on the hard segment is expected to alter the polarity and packing efficiency of these domains, thereby influencing the phase separation behavior. researchgate.netcityu.edu.hk
Differential Scanning Calorimetry (DSC) is a key technique for studying phase separation. mdpi.commdpi.com The presence of two distinct glass transition temperatures (Tg), one for the soft segment (typically below room temperature) and one for the hard segment (at a higher temperature), is indicative of good phase separation. nih.govsemanticscholar.org A shift in the soft segment Tg to higher temperatures can suggest mixing of the hard and soft segments. Dynamic Mechanical Analysis (DMA) is also highly sensitive to the phase morphology and can be used to determine the glass transitions and the degree of phase mixing. nih.gov
| Analytical Technique | Information Gained | Expected Influence of Dodecyl Group |
| Differential Scanning Calorimetry (DSC) | Glass transition temperatures (Tg) of soft and hard segments, melting temperatures (Tm) of crystalline domains. | Lowering of hard segment Tg or Tm due to disrupted packing; potential for increased phase mixing. |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, and tan delta as a function of temperature, revealing Tg and other transitions. | Broadening of the tan delta peak, indicating a more heterogeneous phase structure. |
| Atomic Force Microscopy (AFM) | Visualization of surface topography and phase morphology, showing the distribution of hard and soft domains. | Potentially smaller and less defined hard domains compared to non-substituted analogues. |
Analysis of Intermolecular Interactions within Polymer Matrices (e.g., Hydrogen Bonding Networks)
Hydrogen bonding between the urethane groups (N-H as the proton donor and C=O as the proton acceptor) is a primary driving force for the formation of hard segment domains and plays a crucial role in the mechanical properties of polyurethanes. acs.orgnih.govresearchgate.netscispace.com The steric hindrance from the bulky dodecyl group adjacent to the urethane linkage may affect the formation and strength of these hydrogen bonds. researchgate.net
Temperature-dependent Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method to quantify the extent of hydrogen bonding. capes.gov.br The urethane carbonyl absorption band can be deconvoluted into components representing "free" (non-hydrogen-bonded) and "bonded" carbonyl groups. acs.org A decrease in the fraction of hydrogen-bonded carbonyl groups would indicate that the dodecyl side chain is disrupting the intermolecular interactions within the hard domains. This disruption could lead to a lower degree of phase separation and altered mechanical properties. researchgate.net
Theoretical and Computational Chemistry of 2 Dodecyl 1,3 Phenylene Diisocyanate and Its Polymeric Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of the 2-Dodecyl-1,3-phenylene diisocyanate monomer. These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial determinants of the molecule's reactivity.
The electronic structure of an aromatic isocyanate is characterized by the interplay between the electron-withdrawing isocyanate (-NCO) groups and the aromatic ring system. The long, aliphatic dodecyl chain attached to the phenylene ring at the 2-position primarily exerts a weak electron-donating inductive effect. This substituent influences the electron density on the aromatic ring and, consequently, the reactivity of the two isocyanate groups.
Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For aromatic isocyanates, the LUMO is typically centered on the π* orbitals of the N=C=O groups, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by hydroxyl groups during polymerization. africaresearchconnects.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. In this compound, MEP maps would show highly positive (electron-deficient) regions around the carbon atoms of the isocyanate groups, confirming their role as the primary reaction sites. The dodecyl chain, in contrast, would be a region of neutral or slightly negative potential.
The presence of the dodecyl group and the meta orientation of the isocyanate groups create electronic asymmetry. The two -NCO groups will exhibit slightly different reactivity profiles due to their distinct chemical environments, a factor that can be quantified by calculating atomic charges and Fukui functions, which predict the most likely sites for nucleophilic attack.
| Descriptor | Typical Calculated Value (for Aromatic Isocyanates) | Significance for this compound |
| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the highest energy electrons available. |
| LUMO Energy | -1.0 to -2.0 eV | Localized on NCO groups, indicating the site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 6.0 eV | A measure of chemical reactivity; influences reaction initiation. africaresearchconnects.com |
| Charge on NCO Carbon | +0.4 to +0.6 a.u. | Confirms the high electrophilicity and susceptibility to reaction with alcohols. |
Molecular Dynamics Simulations for Conformational Analysis and Inter-chain Interactions
While quantum mechanics is ideal for studying the monomer, Molecular Dynamics (MD) simulations are employed to investigate the behavior of the resulting polyurethane polymer chains. MD simulations model the movements of atoms and molecules over time, providing insights into polymer conformation, chain packing, and the non-covalent interactions that govern the material's morphology and properties. researchgate.net
Polyurethanes derived from this compound are segmented polymers, consisting of "hard segments" formed by the diisocyanate and a chain extender, and "soft segments" typically derived from a polyol. The key to polyurethane properties lies in the microphase separation of these segments. The polar, rigid hard segments tend to aggregate through strong intermolecular hydrogen bonds, while the non-polar, flexible soft segments form amorphous domains.
The most critical inter-chain interaction in polyurethanes is the hydrogen bond between the N-H group (donor) of one urethane (B1682113) linkage and the carbonyl oxygen (C=O) (acceptor) of another. hacettepe.edu.trsemanticscholar.org These hydrogen bonds create a physical network within the hard domains, imparting significant mechanical strength and thermal stability to the material. mdpi.com MD simulations can quantify the extent and lifetime of these hydrogen bonds. bohrium.com
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance in Polymeric Derivatives |
| Urethane-Urethane H-Bond | N-H (Urethane) | C=O (Urethane) | 15 - 25 | Primary interaction driving hard segment aggregation and determining mechanical strength. hacettepe.edu.tr |
| Urethane-Ether H-Bond | N-H (Urethane) | -O- (Polyether Soft Segment) | 10 - 18 | Contributes to phase mixing between hard and soft segments. bohrium.com |
| Van der Waals (Dodecyl) | C-H (Alkyl Chain) | C-H (Alkyl Chain) | 2 - 5 | Weak, non-specific interactions that contribute to the cohesive energy of the soft domains. |
Computational Modeling of Polymerization Reaction Pathways and Energetics
The formation of the urethane bond via the reaction of an isocyanate with an alcohol is the fundamental step in producing polyurethanes. Computational modeling, again primarily using DFT, can elucidate the detailed mechanism and energetics of this reaction. mdpi.com Studies on model systems, such as the reaction between phenyl isocyanate and methanol or butanol, have established the core mechanistic features. mdpi.comresearchgate.net
The uncatalyzed reaction is generally understood to proceed through a concerted mechanism involving a four- or six-membered cyclic transition state. mdpi.comnih.gov The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. Simultaneously, the hydroxyl proton is transferred to the isocyanate's nitrogen atom. Computational studies have precisely located the transition state structures and calculated the associated activation energy barriers. nih.govnih.gov
These calculations have also confirmed that the reaction can be auto-catalyzed by other alcohol molecules. nih.govkuleuven.be An additional alcohol molecule can act as a proton shuttle, stabilizing the transition state and significantly lowering the activation energy. This explains why the reaction rate often depends on the alcohol concentration.
For this compound, the electronic effects of the dodecyl group and the steric hindrance around the isocyanate groups will influence the reaction energetics. While the electron-donating dodecyl group might slightly decrease the electrophilicity of the NCO carbon, steric factors are often more dominant in determining the reaction kinetics. The two isocyanate groups at the 1- and 3-positions will have different activation energy barriers for reaction due to the asymmetric substitution of the dodecyl group at the 2-position.
| Reaction Pathway | Model System | Computational Method | Calculated Activation Energy (kJ/mol) |
| Uncatalyzed (4-center TS) | Phenyl Isocyanate + Methanol | G3MP2BHandHLYP | ~120 - 140 |
| Alcohol-Catalyzed (6-center TS) | Phenyl Isocyanate + 2(Methanol) | G3MP2BHandHLYP | ~60 - 80 |
| Acid-Catalyzed | Phenyl Isocyanate + Butanol + Acid | G3MP2BHandHLYP | ~20 - 40 |
Prediction of Structure-Performance Relationships based on Molecular Simulations
A primary goal of computational chemistry in polymer science is to forge a clear link between molecular structure and macroscopic performance. researchgate.net By integrating insights from both quantum chemical calculations and molecular dynamics simulations, it is possible to predict how the unique features of this compound will translate into the final properties of its polyurethane derivatives. mdpi.commdpi.com
The presence of the long, flexible dodecyl side chain is the most defining structural feature. As revealed by MD simulations, this chain increases the free volume and disrupts the packing of hard segments. This molecular-level behavior has several predictable macroscopic consequences:
Mechanical Properties: The disruption of the hydrogen-bonded hard segment network will likely lead to a lower Young's modulus and tensile strength compared to a non-substituted analogue. researchgate.net The material would be less stiff and more flexible. The increased free volume may allow for greater chain mobility, potentially increasing the elongation at break.
Thermal Properties: The glass transition temperature (Tg) of the soft segments is expected to be lower. The bulky side chains act as spacers, increasing the distance between polymer chains and reducing the energy required for segmental motion to begin.
Adhesion and Solubility: The large, non-polar dodecyl group will significantly increase the hydrophobic character of the polymer, reducing its surface energy and potentially enhancing its adhesion to non-polar substrates. The solubility of the polymer will be higher in non-polar organic solvents.
MD simulations can be used to compute quantitative predictors of these properties. For instance, the cohesive energy density is related to the solubility parameter, while stress-strain curves can be generated by simulating the deformation of the polymer model to estimate the elastic modulus. mdpi.comtaylorfrancis.com This predictive capability allows for the in silico design and screening of polymers, optimizing molecular structure to achieve desired performance characteristics before undertaking costly and time-consuming laboratory synthesis. researchgate.net
| Simulated Molecular Parameter | Corresponding Macroscopic Property | Predicted Effect of 2-Dodecyl Group |
| Cohesive Energy Density | Solubility, Miscibility | Decrease (More soluble in non-polar solvents) |
| Free Volume Fraction | Glass Transition Temperature (Tg) | Increase (Lower Tg) |
| Hydrogen Bond Density | Modulus, Tensile Strength | Decrease (Lower modulus, softer material) hacettepe.edu.trresearchgate.net |
| Chain End-to-End Distance | Elasticity, Elongation | Increase (Potentially higher elongation) |
Applications of 2 Dodecyl 1,3 Phenylene Diisocyanate in Polymer Science and Engineering
Elastomeric Material Development with Tunable Segmental Properties
The incorporation of 2-Dodecyl-1,3-phenylene diisocyanate into polyurethane elastomers offers a novel approach to tuning segmental properties. The structure of the diisocyanate is a crucial factor in determining the degree of phase separation between the hard and soft segments, which in turn governs the mechanical properties of the elastomer. mdpi.commdpi.com The bulky dodecyl group attached to the phenylene ring is anticipated to disrupt the packing and ordering of the hard segments. This steric hindrance can reduce the ability of the hard segments to form highly crystalline domains, leading to increased miscibility with the soft segments. mdpi.com
This modification of the hard segment architecture allows for the fine-tuning of the material's elastomeric behavior. By controlling the degree of phase separation, properties such as tensile strength, elongation at break, and hardness can be systematically adjusted. mdpi.commdpi.com For instance, a higher degree of miscibility between the hard and soft phases, promoted by the dodecyl group, could result in elastomers with lower modulus and higher flexibility. Conversely, formulation adjustments, such as the choice of polyol or chain extender, can be used to counterbalance this effect and achieve a desired balance of properties. The ability to modulate these properties is essential for creating elastomers for specific applications, from flexible seals and gaskets to resilient cushioning materials.
Table 1: Predicted Influence of Diisocyanate Structure on Elastomer Properties
| Diisocyanate Structure | Hard Segment Ordering | Phase Separation | Expected Elastomer Properties |
| Symmetric Aromatic (e.g., p-Phenylene Diisocyanate) | High | High | High modulus, high strength, lower elongation |
| Asymmetric/Substituted Aromatic (e.g., Toluene Diisocyanate) | Intermediate | Intermediate | Balanced strength and flexibility |
| This compound | Low (due to steric hindrance) | Low to Intermediate | Lower modulus, higher flexibility, tunable toughness |
| Aliphatic (e.g., Hexamethylene Diisocyanate) | High (can crystallize) | High | Good flexibility, high elongation, excellent UV stability |
This table is generated based on established principles of polyurethane structure-property relationships. mdpi.commdpi.comresearchgate.net
Polymeric Coatings and Thin Films with Tailored Surface Characteristics
In the realm of polymeric coatings and thin films, the surface properties are of paramount importance. The inclusion of this compound in a polyurethane formulation provides a direct pathway to tailoring the surface characteristics of the resulting material. The long, nonpolar dodecyl chain is inherently hydrophobic. During film formation, these alkyl chains have a tendency to migrate to the polymer-air interface to minimize surface energy.
This phenomenon can be leveraged to create coatings with specific surface properties, such as hydrophobicity and low surface energy. A higher water contact angle, indicative of a hydrophobic surface, is a likely outcome. Such surfaces are desirable for applications requiring water repellency, self-cleaning properties, and reduced adhesion of contaminants. The ability to control surface energy is also critical in applications where specific wetting and adhesion characteristics are required. By incorporating a diisocyanate with a long alkyl side chain, the need for surface-modifying additives can potentially be reduced or eliminated.
Adhesive and Sealant Formulations
Isocyanate-based formulations are widely used in the production of high-performance adhesives and sealants due to their excellent adhesion to a variety of substrates and their chemical resistance. specialchem.com The introduction of this compound into these formulations can offer distinct advantages. The dodecyl group can enhance adhesion to low-surface-energy substrates, such as certain plastics and coatings, by improving the wetting and interfacial interaction between the adhesive and the substrate.
Furthermore, the flexibility imparted by the disruption of hard segment packing can be beneficial for sealant applications, where the ability to accommodate joint movement without failure is critical. The hydrophobic nature of the dodecyl chain can also contribute to improved water resistance of the cured adhesive or sealant, enhancing its durability in humid or wet environments. The reactivity of the isocyanate groups can be controlled through formulation with appropriate catalysts to achieve the desired curing profile for a given application.
Foam Production and Cellular Polymer Materials
In the production of polyurethane foams, the diisocyanate component plays a crucial role in both the polymerization reaction that forms the polymer matrix and the gas-generating reaction (often with water) that creates the cellular structure. The structure of the diisocyanate can influence the reaction kinetics, the morphology of the foam cells, and the final physical properties of the foam. nih.govmdpi.com
Table 2: Potential Effects of this compound on Foam Properties
| Foam Property | Expected Influence of Dodecyl Group | Rationale |
| Cell Size | Reduction and Increased Uniformity | Acts as a nucleating agent and modifies surface tension during cell growth. |
| Density | Potentially lower for a given formulation | Altered reaction kinetics and gas retention. |
| Mechanical Properties | Increased flexibility, lower compressive strength | Disruption of hard segment packing, internal plasticization effect. |
| Water Absorption | Reduced | Increased hydrophobicity of the polymer matrix. |
| Thermal Insulation | Potentially improved | Finer cell structure can lead to lower thermal conductivity. acs.org |
This table is based on general principles of polyurethane foam chemistry and the known effects of alkyl chains on polymer properties.
Role of Dodecyl Chain in Modulating Interfacial and Bulk Polymer Performance
The dodecyl chain in this compound is a key feature that modulates both the interfacial and bulk properties of the resulting polyurethanes. At interfaces, the long alkyl chain can orient itself to reduce interfacial energy, which is advantageous for coatings, adhesives, and for controlling the cell structure in foams. mdpi.com This surface activity is a direct consequence of the amphiphilic nature of the diisocyanate, combining a polar aromatic isocyanate core with a nonpolar aliphatic tail.
In the bulk polymer, the dodecyl chain acts as a molecular-level modifier. Its primary roles include:
Steric Hindrance: As previously discussed, it disrupts the packing of the rigid aromatic hard segments, which reduces crystallinity and enhances phase miscibility. mdpi.com
Internal Plasticization: The flexible alkyl chain can increase the free volume within the polymer matrix, leading to a lower glass transition temperature and increased flexibility.
Hydrophobicity: It imparts a more nonpolar character to the polymer, which can improve its resistance to hydrolysis and reduce its affinity for water.
These effects demonstrate the versatility of using a functionalized diisocyanate to engineer polymer properties from the molecular level up. The ability to simultaneously influence surface properties and bulk mechanical behavior makes this compound a promising building block for a new generation of high-performance polyurethanes.
Future Research Directions and Emerging Trends for Dodecyl Substituted Aromatic Diisocyanates
Development of Environmentally Benign Synthesis Routes
The conventional synthesis of aromatic diisocyanates often involves the use of highly toxic phosgene (B1210022). nwo.nlnih.govcore.ac.uk Future research must prioritize the development of greener, phosgene-free synthetic pathways for 2-Dodecyl-1,3-phenylene diisocyanate. nwo.nlresearchgate.netgoogle.com
One promising avenue is the Curtius rearrangement , a thermal or photochemical process that converts carboxylic azides into isocyanates. libretexts.org This method avoids the use of phosgene entirely. For the synthesis of this compound, the corresponding dicarboxylic acid, 2-dodecylisophthalic acid, would first be converted to its diacyl azide (B81097), which would then undergo rearrangement to yield the target diisocyanate. tandfonline.com
Another green alternative is oxidative carbonylation . This process involves the reaction of the corresponding diamine (2-dodecyl-1,3-phenylenediamine) with carbon monoxide and an oxidizing agent, often in the presence of a catalyst, to form the diisocyanate. rsc.org Research in this area could focus on optimizing catalyst systems to achieve high yields and selectivity for this specific substituted diamine.
The development of these environmentally benign routes is crucial for the sustainable production of novel diisocyanates like this compound, minimizing the environmental impact associated with traditional methods. rsc.orgchemrxiv.org
Table 1: Comparison of Synthesis Routes for Aromatic Diisocyanates
| Synthesis Route | Precursor | Key Reagents | Byproducts | Environmental Considerations |
| Phosgenation | Diamine | Phosgene (COCl₂) | HCl | Highly toxic reagent, corrosive byproduct |
| Curtius Rearrangement | Dicarboxylic Acid | Azide sources | N₂ | Phosgene-free, potentially hazardous azide intermediates |
| Oxidative Carbonylation | Diamine | Carbon Monoxide (CO), Oxidant | H₂O | Phosgene-free, utilizes a C1 feedstock |
Integration with Bio-based and Sustainable Polymer Feedstocks
The drive towards a circular economy necessitates the integration of renewable resources in polymer production. rsc.orgmdpi.comacs.orgmdpi.comethernet.edu.et Future research should explore the synthesis of this compound from bio-based precursors and its subsequent polymerization with bio-derived polyols.
Bio-based Precursors for the Diisocyanate:
Lignin (B12514952): As a rich source of aromatic compounds, lignin is a promising feedstock for producing the aromatic core of the diisocyanate. chemrxiv.org
Vegetable Oils: The dodecyl group could potentially be derived from fatty acids obtained from various vegetable oils, offering a renewable source for the aliphatic side chain. mdpi.com
Bio-based Polyols for Polyurethane Synthesis:
Once synthesized, this compound can be reacted with a variety of bio-based polyols to create polyurethanes with high renewable content. mdpi.comethernet.edu.etutm.my These polyols can be derived from:
Castor oil: Naturally contains hydroxyl groups, making it a direct precursor for polyols. researchgate.net
Soybean and rapeseed oils: Can be chemically modified to introduce the necessary hydroxyl functionalities. rsc.org
Lignocellulosic biomass: Can be processed to produce a range of polyols. mdpi.com
The combination of a bio-derived this compound with these sustainable polyols would lead to the creation of polyurethanes with a significantly reduced carbon footprint, aligning with the principles of green chemistry. dntb.gov.uatue.nlresearchgate.net
Rational Design of Stimuli-Responsive Polymeric Materials
The presence of the long dodecyl side chain in this compound is expected to impart unique properties to the resulting polyurethanes, making them candidates for stimuli-responsive or "smart" materials. acs.orgmdpi.com
Solvent-responsive Properties: The hydrophobic nature of the dodecyl group can lead to interesting behaviors in the presence of different solvents. The polymer may swell or shrink in response to changes in solvent polarity, a property that could be exploited in applications such as controlled-release systems or smart membranes.
Self-Healing and Shape Memory Effects: The long alkyl chains could also contribute to self-healing capabilities by promoting chain mobility and intermolecular interactions upon damage. Furthermore, the distinct microphase separation that may be induced by the dodecyl groups could be leveraged to design polymers with shape memory properties.
Exploration of Novel Advanced Characterization Techniques for Complex Polymeric Systems
The complex architecture of polyurethanes derived from this compound necessitates the use of advanced characterization techniques to fully understand their structure-property relationships. researchgate.netresearchgate.netmalvernpanalytical.competro-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solid-State NMR: Can provide detailed information about the local environment and dynamics of the polymer chains in the solid state, which is crucial for understanding the microphase-separated morphology. aip.orgmdpi.com
High-Resolution Magic Angle Spinning (HR-MAS) NMR: This technique can be used to analyze cross-linked or insoluble polyurethanes, providing valuable structural information that is not accessible with traditional solution-state NMR. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY-NMR): Useful for analyzing complex mixtures of reaction byproducts during the synthesis and depolymerization studies of these polyurethanes. researchgate.netufms.br
Chromatographic and Scattering Techniques:
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful combination allows for the absolute determination of molar mass and size distributions without relying on column calibration, which is essential for characterizing novel and complex polymer architectures. wyatt.comwyatt.comacspubs.orgchromatographyonline.comnews-medical.net
Thermal and Rheological Analysis:
Differential Scanning Calorimetry (DSC): Essential for determining key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are influenced by the dodecyl side chains. petro-online.com
Rheology: The study of the flow and deformation of materials is critical for understanding the viscoelastic properties of these novel polyurethanes and how they behave under different conditions of stress, strain, and temperature.
By employing these advanced techniques, researchers can gain a comprehensive understanding of the molecular structure, morphology, and macroscopic properties of polyurethanes based on this compound, paving the way for their rational design and application in advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
